Ethyl p-tolylacetate
Overview
Description
Ethyl p-tolylacetate (EPA) is an organic compound with the molecular formula C10H14O2. It is a colorless liquid with a sweet, floral, fruity odor and a boiling point of 202.2 °C. EPA is widely used in the production of fragrances, flavors, and food additives. It is also used as a solvent in paints, coatings, and inks. EPA is also used in the production of pharmaceuticals and cosmetics.
Scientific Research Applications
Photochemical Ethoxycarbonylmethylation of Toluene with Ethyl Chloroacetate : UV irradiation of a toluene solution of ethyl chloroacetate under nitrogen conditions resulted in an isomeric mixture of ethyl tolylacetates, including ortho, meta, and para isomers. The presence of air and AlCl3 increased the yields of these products (Ogata & Hayashi, 1977).
Ethoxycarbonylmethylation of Benzene with Ethyl Haloacetate : This study found that the photochemical reaction of benzene with ethyl haloacetate in the presence of metallic halides resulted in ethyl phenylacetate as a sole photoproduct. A probable reaction pathway involving photochemical electrophilic substitution was discussed (Izawa, Ishihara, & Ogata, 1972).
Synthesis of 2-(4-Bromomethylphenyl) Propionic Acid and Ester : This research describes the synthesis of 2-(4-bromomethylphenyl) propionic acid from p-methybenzyl cyanide and ethyl 2-(4-bromomethylphenyl)propionate from ethyl p-tolylacetate. The study also discusses the influence of reaction time and phase transfer catalyst PEG on methylation processes (Cheng Qing-rong, 2011).
Synthesis of 5-Aryl-1,3,4-Oxadiazolyl-2-Acetic Acids : this compound was used in the synthesis of ethyl (5-aryl-l,3,4oxadiazol-2-yl)acetates and (5-heteroaryl-l,3,4-oxadiazol-2-yl)acetates. These compounds potentially possess anti-inflammatory and analgesic activities (Janda, 2001).
Versatile Preparation of Fluorescent Particles Based on Polyphosphazenes : A study utilized this compound in the synthesis of intrinsically fluorescent polyphosphazenes. These particles can be used in drug- or gene-delivery systems and other biomedical studies (Zhang, Qiu, Li, Jin, & Zhu, 2007).
Engineering Pseudomonas putida KT2440 for Efficient Ethylene Glycol Utilization : This research presents the engineering of Pseudomonas putida KT2440 for the metabolism of ethylene glycol, a compound related to this compound in industrial applications (Franden et al., 2018).
properties
IUPAC Name |
ethyl 2-(4-methylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-13-11(12)8-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRGZBIXPLFVNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20161445 | |
Record name | Ethyl p-tolylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14062-19-2 | |
Record name | Benzeneacetic acid, 4-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14062-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl p-tolylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014062192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14062-19-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46878 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl p-tolylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl p-tolylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.444 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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